N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a methyl group, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group. This is followed by bromination to attach the bromophenyl group. The final step involves methylation to complete the structure. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine or a brominating agent for bromination, and methyl iodide or dimethyl sulfate for methylation.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction rates and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or nucleic acids.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the bromophenyl and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N2-(4-chlorophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
- N2-(4-fluorophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
- N2-(4-iodophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
Comparison: Compared to its analogs, N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence electronic properties and steric effects
Properties
IUPAC Name |
2-N-(4-bromophenyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN6O2/c1-14-10-8(18(19)20)9(13)16-11(17-10)15-7-4-2-6(12)3-5-7/h2-5H,1H3,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRAOEVJPARFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.